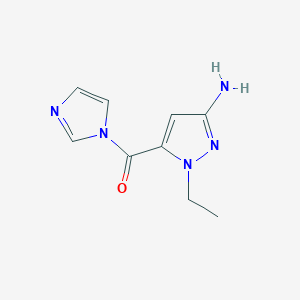
1-ethyl-5-(1H-imidazol-1-ylcarbonyl)-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-5-(1H-imidazol-1-ylcarbonyl)-1H-pyrazol-3-amine, commonly known as EIPLA, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EIPLA belongs to the class of pyrazolamines and has a unique chemical structure that makes it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of EIPLA is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. Studies have shown that EIPLA can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for inflammation. EIPLA has also been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in glucose metabolism.
Biochemical and Physiological Effects:
EIPLA has been shown to have various biochemical and physiological effects on the body. It has been shown to reduce inflammation and oxidative stress, which are involved in many chronic diseases. EIPLA has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for treating diabetes. Additionally, EIPLA has been shown to have anti-cancer properties, particularly in breast and lung cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using EIPLA in lab experiments is its high purity and reproducibility. This makes it suitable for further research and drug development. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to determine the optimal dosage and potential side effects.
Direcciones Futuras
There are several future directions for EIPLA research. One potential direction is to investigate its use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its use in combination with other drugs for treating cancer. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of EIPLA.
In conclusion, EIPLA is a novel chemical compound with potential therapeutic applications in various scientific research areas. Its unique chemical structure and promising properties make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of EIPLA involves a series of chemical reactions that require expertise in organic chemistry. The most common method for synthesizing EIPLA is through the reaction of 1-ethyl-3-nitro-1H-pyrazole-5-amine with 1H-imidazole-1-carboxylic acid, followed by reduction with hydrogen gas. This method yields a high purity of EIPLA and is reproducible in large quantities, making it suitable for further research.
Aplicaciones Científicas De Investigación
EIPLA has shown potential in various scientific research applications. It has been extensively studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. EIPLA has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(5-amino-2-ethylpyrazol-3-yl)-imidazol-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c1-2-14-7(5-8(10)12-14)9(15)13-4-3-11-6-13/h3-6H,2H2,1H3,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUOFKMQQOJBAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)C(=O)N2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2945133.png)


![5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2945138.png)
![Ethyl 5-(2,4-dimethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2945140.png)
![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2945141.png)


![1-[(4-Isopropylphenyl)sulfonyl]piperazine](/img/structure/B2945146.png)

![[2-(2-Fluorophenoxy)phenyl]methanol](/img/structure/B2945149.png)


![2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2945154.png)